An In-depth Technical Guide to N-hydroxy-4-methylpentanamide: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to N-hydroxy-4-methylpentanamide: Structure, Synthesis, and Therapeutic Potential
Introduction
N-hydroxy-4-methylpentanamide is a hydroxamic acid derivative of interest within the fields of medicinal chemistry and drug development. As a member of the hydroxamic acid class, it possesses a key functional group known for its ability to chelate metal ions, a property that underpins the biological activity of many related compounds.[1] This guide provides a comprehensive overview of the chemical structure, molecular weight, a detailed synthetic protocol, and the prospective applications of N-hydroxy-4-methylpentanamide, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Molecular Properties
N-hydroxy-4-methylpentanamide is characterized by a five-carbon pentanamide backbone with a methyl group at the fourth position and a hydroxyl group attached to the amide nitrogen. This branched-chain structure can influence its physicochemical properties, such as solubility and interactions with biological targets.
The chemical formula for N-hydroxy-4-methylpentanamide is C₆H₁₃NO₂. Its molecular weight is 131.17 g/mol . The presence of the N-hydroxy amide functional group is central to its chemical reactivity and potential biological activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | Internal Calculation |
| Molecular Weight | 131.17 g/mol | Internal Calculation |
| CAS Number | 4132-36-9 | [2] |
| Appearance | White to off-white solid (predicted) | [2] |
| Solubility | Likely soluble in polar solvents | [2] |
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// Bond edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- O1 [label="", style=double]; C5 -- N1 [label=""]; N1 -- O2 [label=""]; O2 -- H1[label=""]; C4 -- C6 [label=""];
// Hydrogen labels for clarity (optional, can clutter) H_C1_1 [label="H", pos="-0.5,0.5!"]; H_C1_2 [label="H", pos="-0.5,-0.5!"]; H_C1_3 [label="H", pos="0,-0.5!"]; H_C2_1 [label="H", pos="1.2,0.5!"]; H_C2_2 [label="H", pos="1.8,0.5!"]; H_C3_1 [label="H", pos="2.7,0.5!"]; H_C3_2 [label="H", pos="3.3,0.5!"]; H_C4_1 [label="H", pos="4.8,-0.5!"]; H_N1 [label="H", pos="7.8,-0.5!"]; H_C6_1 [label="H", pos="4.2,-2!"]; H_C6_2 [label="H", pos="4.8,-2!"]; H_C6_3 [label="H", pos="4.5,-2!"];
}
Caption: 2D Chemical Structure of N-hydroxy-4-methylpentanamide.
Synthesis of N-hydroxy-4-methylpentanamide
The synthesis of N-hydroxy-4-methylpentanamide can be achieved through the reaction of the corresponding carboxylic acid, 4-methylpentanoic acid, with hydroxylamine. This is a common and effective method for the preparation of hydroxamic acids.[3][4] The use of a coupling agent is often employed to facilitate the reaction.
Caption: General workflow for the synthesis of N-hydroxy-4-methylpentanamide.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of N-hydroxy-4-methylpentanamide from 4-methylpentanoic acid.
Materials:
-
4-methylpentanoic acid
-
Hydroxylamine hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methylpentanoic acid (1.0 eq) in anhydrous DMF.
-
Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Addition of Hydroxylamine and Base: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in a minimal amount of DMF and add NMM (1.5 eq). Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-hydroxy-4-methylpentanamide.
Predicted Analytical Data
In the absence of experimental data, computational tools can provide valuable predictions for the characterization of N-hydroxy-4-methylpentanamide.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum would show characteristic signals for the different protons in the molecule. The chemical shifts are estimated and may vary based on the solvent and other experimental conditions.
-
A doublet corresponding to the two methyl groups at the 4-position.
-
A multiplet for the methine proton at the 4-position.
-
Multiplets for the methylene protons at the 2- and 3-positions.
-
Broad singlets for the N-H and O-H protons of the hydroxamic acid group.
Predicted Mass Spectrum
The mass spectrum of N-hydroxy-4-methylpentanamide would be expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to its molecular weight.
-
Predicted [M+H]⁺: m/z 132.1025
Potential Applications in Drug Development
Hydroxamic acid derivatives are a well-established class of compounds with significant therapeutic potential, primarily due to their ability to act as metal chelators.[1] This property makes them effective inhibitors of various metalloenzymes.
Histone Deacetylase (HDAC) Inhibition
A prominent application of hydroxamic acids is in the development of histone deacetylase (HDAC) inhibitors.[5][6] HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is implicated in various cancers.[5][6] Small-molecule hydroxamic acids have been shown to be potent HDAC inhibitors, with some approved for cancer therapy.[7] Short-chain hydroxamic acids, in particular, have demonstrated biological activity, including the induction of fetal globin production, which is relevant for the treatment of hemoglobinopathies.[8] The structure of N-hydroxy-4-methylpentanamide, with its aliphatic chain, makes it a candidate for investigation as a potential HDAC inhibitor.
Conclusion
N-hydroxy-4-methylpentanamide is a molecule with a chemical structure that suggests potential for biological activity, particularly in the realm of metalloenzyme inhibition. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and a discussion of its potential applications in drug discovery, specifically as a histone deacetylase inhibitor. Further experimental investigation into its biological activity and spectroscopic characterization is warranted to fully elucidate its therapeutic potential.
References
- European Journal of Chemistry. Methods for synthesizing hydroxamic acids and their metal complexes. 2024.
- ACS Publications. Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-Containing Peptides | The Journal of Organic Chemistry. 2000.
- ResearchGate. The Analytical Applications And Biological Activity of Hydroxamic acids. 2018.
- National Institutes of Health. Methods for Hydroxamic Acid Synthesis - PMC.
- ChemRxiv. Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products.
- Google Patents. US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
- ACS Publications. Histone Deacetylase Inhibitors | Journal of Medicinal Chemistry. 2003.
- NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0323470).
- Journal of Neuroscience. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. 2014.
- MDPI. Design, Synthesis and Biological Evaluation of Hydroxamic Acid Derivatives as Potential High Density Lipoprotein (HDL)
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. 2020.
- The ISIC- EPFL mstoolbox.
- ACS Publications. Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science | Biomacromolecules. 2020.
- PubMed.
- PubMed. Hydroxamide derivatives of short-chain fatty acid have erythropoietic activity and induce gamma gene expression in vivo. 2005.
- National Institutes of Health. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32.
- SciSpace. Histone deacetylase inhibitors. 2003.
- ACS Publications. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation | The Journal of Organic Chemistry. 2009.
- ResearchGate. Most representative MS–MS spectra of compounds. The spectra correspond....
- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- Jack Westin. Synthesis of Amides - Organic Chemistry.
- Bentham Science Publishers. Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. 2013.
- ResearchGate. Hydroxamic Acids as Histone Deacetylase Inhibitors | Request PDF.
- NMRdb.org. Predict 1H proton NMR spectra.
- SWGDRUG.org. 4-Hydroxy-MIPT N H OH N CH CH CH. 2015.
- GNPS. UCSD/CCMS - Spectrum Library. 2021.
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 3. eurjchem.com [eurjchem.com]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. A potent hydroxamic acid-based, small-molecule inhibitor A452 preferentially inhibits HDAC6 activity and induces cytotoxicity toward cancer cells irrespective of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxamide derivatives of short-chain fatty acid have erythropoietic activity and induce gamma gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
